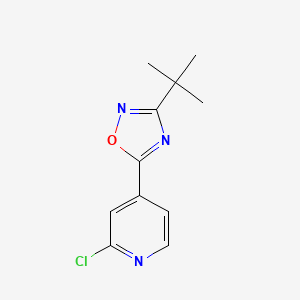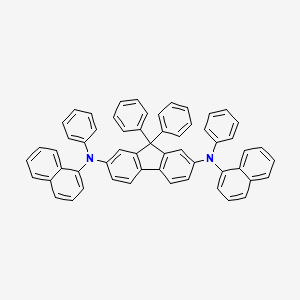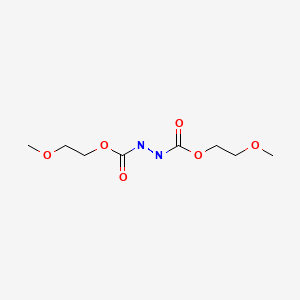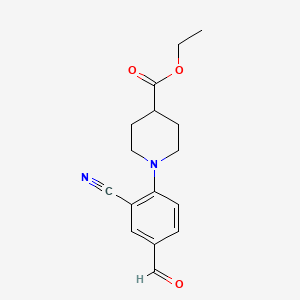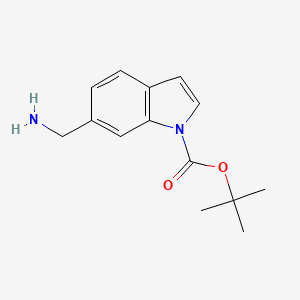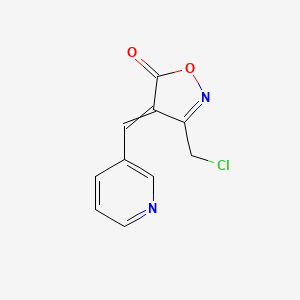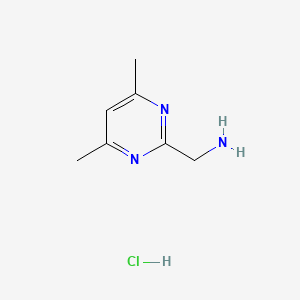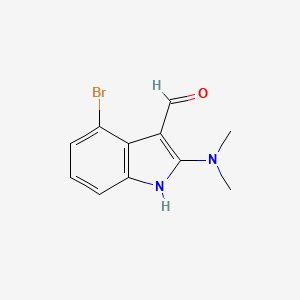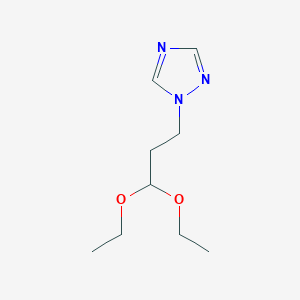
1-(3,3-diethoxypropyl)-1H-1,2,4-triazole
Übersicht
Beschreibung
The compound “1-(3,3-diethoxypropyl)-1H-1,2,4-triazole” contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms. It also has a 3,3-diethoxypropyl group attached to it .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an appropriate alkyl halide with sodium azide to form an azide, which is then reduced to an amine. The amine can then react with a suitable electrophile to form the triazole ring .Molecular Structure Analysis
The molecular structure of “1-(3,3-diethoxypropyl)-1H-1,2,4-triazole” would be expected to have the triazole ring at one end, with the 3,3-diethoxypropyl group extending from one of the carbon atoms of the ring .Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions, including reactions with electrophiles at the nitrogen atoms, and nucleophilic substitutions at the carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For “1-(3,3-diethoxypropyl)-1H-1,2,4-triazole”, we can predict that it would be a solid at room temperature, and it would likely be soluble in organic solvents due to the presence of the ethoxy groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Variations
Triazole derivatives, including 1-(3,3-diethoxypropyl)-1H-1,2,4-triazole, have been extensively studied for their ability to undergo various structural modifications, leading to a wide range of biological activities. The preparation of these derivatives often explores green chemistry approaches, focusing on energy saving and sustainability (Ferreira et al., 2013). Additionally, the hydrogen-bonding interactions of luminescent quinoline-triazoles with dominant 1D crystals have been investigated, demonstrating their thermal stability and emissive properties in solution (Bai, Young, & Hor, 2017).
Biological Evaluation
Triazole derivatives are synthesized as potential antimicrobial agents, with studies showing significant activity against various bacterial and fungal strains. This includes the evaluation of triazole and triazolothiadiazine derivatives as cholinesterase inhibitors and novel antimicrobial agents, highlighting their promise in treating infections and as anticholinesterase agents (Mohsen, 2012) (Kaplancikli et al., 2008).
Antimicrobial and Antifungal Agents
The development of triazole-based compounds as antimicrobial and antifungal agents is a significant area of research. For instance, new triazole and triazolothiadiazine derivatives have shown potential as novel antimicrobial agents, underscoring the versatility of triazole compounds in addressing resistant microbial strains (Kaplancikli et al., 2008).
Molecular Docking and Anticancer Activity
Molecular docking studies of triazole derivatives, such as 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, have indicated their potential anticancer activity by interacting with the EGFR kinase domain ATP binding site. This suggests the role of triazole derivatives in developing anticancer therapies (Kaczor et al., 2013).
Enhancement of Proton Conduction
1H-1,2,3-Triazole has been identified as an effective group to enhance proton conduction in polymer electrolyte membranes, offering a significant increase in conductivity without acidic dopants. This finding is crucial for the development of fuel cell technologies (Zhou et al., 2005).
Eigenschaften
IUPAC Name |
1-(3,3-diethoxypropyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-3-13-9(14-4-2)5-6-12-8-10-7-11-12/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPLJOQKEKBFBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCN1C=NC=N1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-diethoxypropyl)-1H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







